molecular formula C19H19N3O4 B2473094 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034473-13-5

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2473094
CAS No.: 2034473-13-5
M. Wt: 353.378
InChI Key: VSKYXOOZUILYPP-UHFFFAOYSA-N
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Description

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with a suitable piperidine derivative under basic conditions . The resulting intermediate is then reacted with pyrazine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or pyrazine rings .

Scientific Research Applications

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine and pyrazine rings can further modulate these interactions, leading to specific biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-6-2-4-13-10-16(26-18(13)15)19(23)22-9-3-5-14(12-22)25-17-11-20-7-8-21-17/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYXOOZUILYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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